1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole
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Overview
Description
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole is a complex organic compound characterized by the presence of an imidazole ring substituted with a chlorinated phenyl group and a phenylprop-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
88427-13-8 |
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Molecular Formula |
C18H14Cl2N2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-[3-chloro-2-(4-chlorophenyl)-3-phenylprop-2-enyl]imidazole |
InChI |
InChI=1S/C18H14Cl2N2/c19-16-8-6-14(7-9-16)17(12-22-11-10-21-13-22)18(20)15-4-2-1-3-5-15/h1-11,13H,12H2 |
InChI Key |
VUVVTVKOSPQPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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